molecular formula C20H18N4S2 B4767568 [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

Cat. No.: B4767568
M. Wt: 378.5 g/mol
InChI Key: ZZKFOPGKBMCJCQ-UHFFFAOYSA-N
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Description

[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thiazole ring and a triazole ring, both of which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium azide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential antimicrobial, anticancer, and anti-inflammatory properties . Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique structure allows for the design of materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE apart is its unique combination of a thiazole ring and a triazole ring, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings. This dual-ring structure allows for the exploration of new chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-methylphenyl)-4-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S2/c1-14-7-6-8-16(11-14)19-21-17(12-25-19)13-26-20-23-22-15(2)24(20)18-9-4-3-5-10-18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKFOPGKBMCJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=NN=C(N3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 2
Reactant of Route 2
[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 3
Reactant of Route 3
[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 4
[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 5
[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Reactant of Route 6
Reactant of Route 6
[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

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